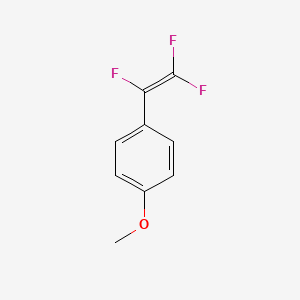
Benzene, 1-methoxy-4-(trifluoroethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methoxy-4-(trifluoroethenyl)- is an organic compound characterized by a benzene ring substituted with a methoxy group and a trifluoroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-(trifluoroethenyl)- typically involves the introduction of the methoxy and trifluoroethenyl groups onto the benzene ring. One common method is the reaction of 1-methoxy-4-bromobenzene with trifluoroethylene in the presence of a palladium catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of Benzene, 1-methoxy-4-(trifluoroethenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methoxy-4-(trifluoroethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroethenyl group to a trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce trifluoroethyl derivatives .
Scientific Research Applications
Benzene, 1-methoxy-4-(trifluoroethenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 1-methoxy-4-(trifluoroethenyl)- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-fluoro-4-methoxy-: Similar structure but with a fluorine atom instead of the trifluoroethenyl group.
Benzene, 1-methoxy-4-nitro-: Contains a nitro group instead of the trifluoroethenyl group.
Uniqueness
Benzene, 1-methoxy-4-(trifluoroethenyl)- is unique due to the presence of the trifluoroethenyl group, which imparts distinct electronic and steric properties. This makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
82907-00-4 |
|---|---|
Molecular Formula |
C9H7F3O |
Molecular Weight |
188.15 g/mol |
IUPAC Name |
1-methoxy-4-(1,2,2-trifluoroethenyl)benzene |
InChI |
InChI=1S/C9H7F3O/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5H,1H3 |
InChI Key |
YLLQIDCUHCPHJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















